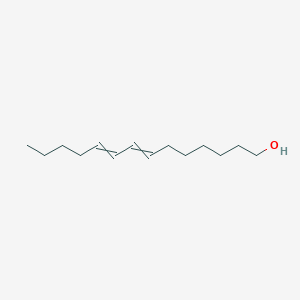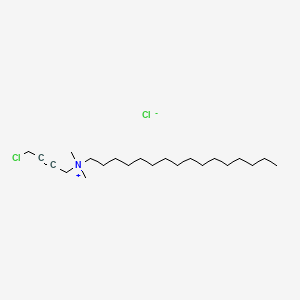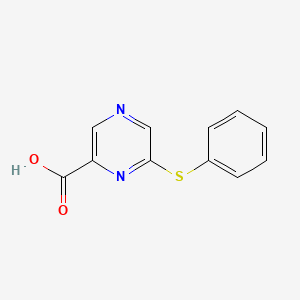
Phosphonic acid, butyryl-, diethyl ester, oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, butyryl-, diethyl ester, oxime is an organophosphorus compound characterized by the presence of a phosphonic acid group, a butyryl group, and an oxime group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, butyryl-, diethyl ester, oxime can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form a phosphonate ester . Another method is the Mannich-type condensation, which involves the reaction of a phosphite with formaldehyde and an amine . Additionally, catalytic cross-coupling reactions can be employed to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. Acidic hydrolysis and transsilylation/methanolysis are commonly used to transform esters into phosphonic acids .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, butyryl-, diethyl ester, oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxime group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, amines, and substituted phosphonates .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, butyryl-, diethyl ester, oxime has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of phosphonic acid, butyryl-, diethyl ester, oxime involves its interaction with molecular targets such as enzymes and receptors. The oxime group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity . The phosphonic acid group can mimic phosphate groups in biological molecules, allowing the compound to interfere with metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Phosphonic acid, butyryl-, diethyl ester, oxime can be compared with other similar compounds such as:
Phosphonic acid, ethyl-, diethyl ester: This compound has a similar structure but lacks the butyryl and oxime groups.
Fosfomycin: A phosphonate natural product used as an antibacterial drug.
2-Aminoethylphosphonic acid: A naturally occurring phosphonate with biological activity.
Eigenschaften
CAS-Nummer |
73790-29-1 |
|---|---|
Molekularformel |
C8H18NO4P |
Molekulargewicht |
223.21 g/mol |
IUPAC-Name |
(NZ)-N-(1-diethoxyphosphorylbutylidene)hydroxylamine |
InChI |
InChI=1S/C8H18NO4P/c1-4-7-8(9-10)14(11,12-5-2)13-6-3/h10H,4-7H2,1-3H3/b9-8- |
InChI-Schlüssel |
XXBXWURGRWICPK-HJWRWDBZSA-N |
Isomerische SMILES |
CCC/C(=N/O)/P(=O)(OCC)OCC |
Kanonische SMILES |
CCCC(=NO)P(=O)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14462701.png)
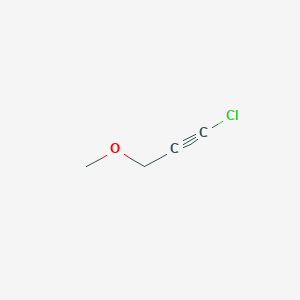
![1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14462710.png)
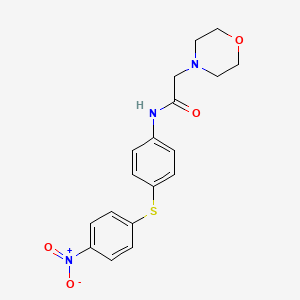
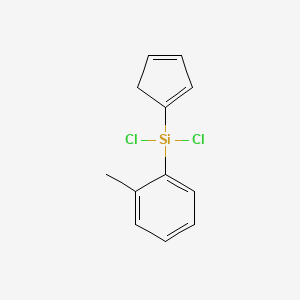
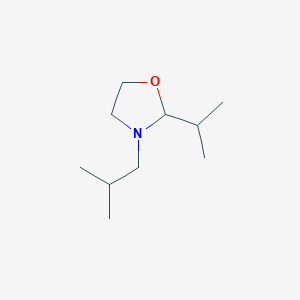
![3-Methyl-3-[1-(2-methyloxiran-2-yl)propoxy]oxetan-2-one](/img/structure/B14462738.png)
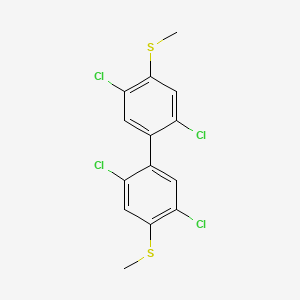

![2,7-Bis[3-(dimethylamino)prop-2-en-1-ylidene]cycloheptan-1-one](/img/structure/B14462755.png)
